Seltorexant

Übersicht

Beschreibung

Seltorexant ist eine niedermolekulare Verbindung, die als selektiver Antagonist des Orexin-OX2-Rezeptors wirkt. Es befindet sich derzeit in der Entwicklung zur Behandlung von Major Depression und Schlaflosigkeit. This compound wird oral eingenommen und hat in klinischen Studien vielversprechend gezeigt, dass es den Schlafbeginn, die Gesamtschlafzeit verbessert und depressive Symptome reduziert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

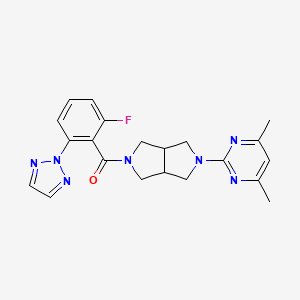

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Hexahydropyrrolo[3,4-c]pyrrol-Fragment umfasst. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

- Bildung des Pyrimidinrings.

- Einführung der Fluorphenylgruppe.

- Kopplung des Triazolteils.

- Endgültige Cyclisierung zur Bildung des Hexahydropyrrolo[3,4-c]pyrrol-Kerns.

Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, kontinuierlichen Verfahren und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Skalierbarkeit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Ersatz einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Produkten führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Orexin-Rezeptor-Antagonisierung verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Schlaf-Wach-Zyklen und Erregung.

Medizin: Als potenzielle Behandlung von Major Depression und Schlaflosigkeit untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf Orexin-Rezeptoren abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv den Orexin-OX2-Rezeptor blockiert. Das Orexin-System im Gehirn ist an der Regulierung von Wachheit, Erregung und Stimmung beteiligt. Indem es die Aktivität von Neuronen hemmt, die Wachheit fördern, trägt this compound dazu bei, die Schlafmuster zu normalisieren und depressive Symptome zu reduzieren. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den Orexin-OX2-Rezeptor und nachgeschaltete Signalwege, die die Neurotransmitterfreisetzung und die neuronale Aktivität beeinflussen .

Wissenschaftliche Forschungsanwendungen

Seltorexant has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study orexin receptor antagonism.

Biology: Investigated for its effects on sleep-wake cycles and arousal.

Medicine: Explored as a potential treatment for major depressive disorder and insomnia.

Industry: Potential applications in the development of new therapeutic agents targeting orexin receptors

Wirkmechanismus

Target of Action

Seltorexant, also known by its developmental code names MIN-202 and JNJ-42847922, is an orexin antagonist medication . The primary target of this compound is the Orexin-2 receptor (OX2R) . Orexin-2 receptors are involved in the control of several key functions, including metabolism and wakefulness .

Mode of Action

This compound acts as a selective antagonist of the orexin-2 receptor . This means it binds to the OX2R and inhibits its function. This compound shows over 100-fold greater binding affinity for the OX2 receptor over the OX1 receptor . By blocking the activity of OX2R, this compound may normalize excessive arousal, thereby potentially attenuating depressive symptoms .

Biochemical Pathways

The orexin system, which includes the OX2R, plays a crucial role in the regulation of sleep-wake cycles, appetite, and mood . By selectively antagonizing the OX2R, this compound can influence these biochemical pathways and potentially alleviate symptoms of depression and insomnia .

Pharmacokinetics

This compound has fast absorption with a time to peak levels of 0.3 to 1.5 hours and has a relatively short duration with an elimination half-life of only 2 to 3 hours . It is metabolized by the cytochrome P450 enzyme CYP3A4 . These properties suggest that this compound has ideal pharmacokinetics for sleep induction .

Result of Action

This compound’s action on the OX2R has been found to improve depression scores on the Hamilton Depression Rating Scale in people with major depressive disorder (MDD) and to improve sleep onset, total sleep time, time awake after sleep onset, and sleep efficiency in people with MDD and/or insomnia .

Action Environment

The efficacy of this compound may be influenced by various environmental factors. For instance, the presence of stress or anxiety could potentially exacerbate the symptoms of depression and insomnia, thereby affecting the efficacy of this compound . Additionally, factors such as diet and lifestyle, which can influence metabolism and sleep patterns, might also impact the effectiveness of this compound .

Zukünftige Richtungen

Seltorexant is currently in Phase III for Major Depressive Disorder . According to GlobalData, Phase III drugs for Major Depressive Disorder have a 53% phase transition success rate (PTSR) indication benchmark for progressing into Pre-Registration . In May 2022, a Phase 2 trial of this compound began in people with probable Alzheimer’s disease and significant agitation or aggression .

Biochemische Analyse

Biochemical Properties

Seltorexant functions as a selective antagonist of the orexin OX2 receptor. This receptor is part of the orexin system, which is involved in the regulation of wakefulness and arousal. By binding to the OX2 receptor, this compound inhibits the action of orexin-A and orexin-B, neuropeptides that promote wakefulness . The compound shows over 100-fold greater binding affinity for the OX2 receptor compared to the OX1 receptor . This compound is metabolized by the cytochrome P450 enzyme CYP3A4 .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to sleep and mood regulation. In patients with major depressive disorder, this compound has demonstrated antidepressant effects by normalizing excessive arousal and improving sleep efficiency . It affects cell signaling pathways related to the orexin system, which in turn influences gene expression and cellular metabolism associated with mood and sleep .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to the orexin OX2 receptor, thereby blocking the action of orexin neuropeptides . This inhibition reduces excessive arousal and promotes sleep. The compound’s high affinity for the OX2 receptor over the OX1 receptor ensures targeted action, minimizing potential side effects associated with non-selective orexin receptor antagonists .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown rapid absorption with a time to peak levels of 0.3 to 1.5 hours and a relatively short duration with an elimination half-life of 2 to 3 hours . Studies have demonstrated that the antidepressant efficacy of this compound is maintained with continued treatment up to 28 days . The compound is reported to be stable and well-tolerated, with no residual effects observed 4 hours after daytime administration .

Dosage Effects in Animal Models

In animal models, this compound has been explored at doses ranging from 5 to 80 mg . Studies have shown that higher doses of this compound result in greater improvements in sleep efficiency and reductions in wakefulness . At high doses, some adverse effects such as somnolence, fatigue, and dizziness have been observed .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This metabolic pathway involves the oxidation of this compound, leading to its breakdown and elimination from the body. The compound’s pharmacokinetics are considered ideal for sleep induction, with rapid absorption and a short elimination half-life .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transport proteins . The compound’s high binding affinity for the OX2 receptor ensures its targeted distribution to areas of the brain involved in sleep and arousal regulation . This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively .

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it interacts with the orexin OX2 receptors located on neurons . The compound’s activity is directed towards specific compartments within the brain, particularly the hypothalamus, which is a key region involved in the regulation of sleep and wakefulness . This targeted localization enhances the efficacy of this compound in modulating sleep and mood-related processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of seltorexant involves multiple steps, starting with the preparation of the core structure, which includes a hexahydropyrrolo[3,4-c]pyrrole fragment. The synthetic route typically involves the following steps:

- Formation of the pyrimidine ring.

- Introduction of the fluoro-phenyl group.

- Coupling of the triazole moiety.

- Final cyclization to form the hexahydropyrrolo[3,4-c]pyrrole core.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Seltorexant undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Suvorexant

- Lemborexant

- Daridorexant

Vergleich

Seltorexant ist einzigartig in seiner selektiven Antagonisierung des Orexin-OX2-Rezeptors, während andere Verbindungen wie Suvorexant, Lemborexant und Daridorexant duale Orexin-Rezeptor-Antagonisten (DORAs) sind, die sowohl OX1- als auch OX2-Rezeptoren angreifen. Diese Selektivität kann zum einzigartigen pharmakologischen Profil und therapeutischen Potenzial von this compound beitragen .

Eigenschaften

IUPAC Name |

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOCEMCKYDVLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293281-49-8 | |

| Record name | Seltorexant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293281498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [5-(4,6-dimethyl-2-pyrimidinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Seltorexant?

A1: this compound is a potent and selective antagonist of the human orexin-2 receptor (OX2R). [, , , , ] This means it binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from activating the receptor. [] The orexin system, particularly the OX2R, plays a crucial role in regulating wakefulness and arousal. [, ] By blocking this receptor, this compound promotes sleep and has demonstrated potential as a treatment for insomnia and major depressive disorder. [, , , , ]

Q2: How does this compound compare to other orexin receptor antagonists in terms of receptor selectivity?

A2: this compound is classified as a selective orexin-2 receptor antagonist (SORA2), primarily targeting the OX2R. [] This contrasts with other orexin receptor antagonists like suvorexant and lemborexant, which are dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R. [, ]

Q3: What are the potential benefits of selectively targeting the OX2R for sleep disorders like insomnia?

A3: While DORAs primarily increase REM sleep, research suggests that targeting the OX2R with this compound may promote a more balanced sleep architecture. [] This is significant because it potentially addresses a broader range of sleep disturbances, including difficulties falling asleep and maintaining sleep throughout the night, without disproportionately affecting other sleep stages. [, , ]

Q4: What is the significance of the pyrazole moiety in this compound's structure?

A4: Researchers investigating pyrazole derivatives as selective orexin-2 receptor antagonists identified the pyrazole moiety as a crucial structural element. [] Through structure-activity relationship (SAR) studies, they found that modifications to the pyrazole ring significantly influenced the compound's binding affinity for the OX2R, ultimately impacting its potency and selectivity. []

Q5: How does the structure of this compound relate to its activity as an orexin-2 receptor antagonist?

A5: While the provided research doesn't delve into the specific binding interactions of this compound with the OX2R, it highlights the importance of SAR studies in optimizing its activity. [] These studies likely involved synthesizing and evaluating a series of this compound analogues, systematically modifying various structural features to determine their impact on OX2R binding affinity, antagonistic potency, and selectivity. []

Q6: Have any specific structural modifications been identified that significantly enhance this compound's potency or selectivity for the OX2R?

A6: The research mentions that optimization efforts focused on enhancing several key parameters, including OX2R antagonistic activity, metabolic stability in liver microsomes, minimization of time-dependent CYP3A4 inhibition, and improvement of aqueous solubility. [] While the specific structural changes responsible for these improvements are not detailed in the abstracts, it's likely that researchers explored various substitutions on the pyrazole and oxazole rings, as well as modifications to the linker connecting these two aromatic systems. []

Q7: What are the implications of this compound's pharmacokinetic properties for its clinical use?

A7: Although the research provides limited information on the specific pharmacokinetic parameters of this compound, it indicates that studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profile. [, ] Understanding this compound's ADME properties is crucial for determining its optimal dosing regimen, potential for drug interactions, and suitability for different patient populations. []

Q8: How does this compound's efficacy in preclinical sleep models translate to its clinical effects in humans?

A8: Preclinical studies using rat models demonstrated that this compound effectively promotes sleep, showing comparable efficacy to another orexin receptor antagonist, this compound. [] Further research involved clinical trials where this compound demonstrated positive effects on objective sleep parameters in humans. [, , ] These parameters included a significant decrease in latency to persistent sleep, an increase in total sleep time, and improved sleep efficiency. [, , ]

Q9: What is the significance of the finding that this compound improves sleep parameters in individuals with major depressive disorder?

A9: Insomnia is a frequent symptom in individuals with major depressive disorder, often persisting even with antidepressant treatment. [] Clinical trials investigating this compound as an adjunctive therapy for major depressive disorder revealed a significant reduction in depressive symptoms and improvements in sleep quality. [, , ] These findings suggest that this compound might offer a dual benefit in this patient population, addressing both mood and sleep disturbances. [, , ]

Q10: How does this compound's safety profile compare to that of other hypnotics, such as zolpidem?

A10: this compound generally demonstrates a favorable safety and tolerability profile in clinical trials. [, , , ] The most common adverse events reported were somnolence, headache, and nausea. [, ] Importantly, unlike some traditional hypnotics like zolpidem, this compound appears to have a lower risk of dependence, tolerance, and next-day residual effects, making it suitable for long-term treatment of insomnia. [, ]

Q11: What are the potential advantages of developing a continuous flow process for the synthesis of this compound?

A12: The research mentions an exploratory process development effort focusing on a high-temperature thermal [3+2] cycloaddition in continuous flow for this compound synthesis. [] This approach potentially offers several advantages over traditional batch synthesis methods, including enhanced reaction efficiency, improved safety profiles due to smaller reaction volumes and precise control over reaction parameters, and the possibility for straightforward scalability for larger-scale production. []

Q12: What are the broader implications of research on orexin receptor antagonists like this compound for understanding the orexin system and its role in various physiological processes?

A13: Research on this compound and other orexin receptor antagonists provides valuable insights into the multifaceted roles of the orexin system beyond sleep regulation. [] The orexin system has been implicated in various physiological processes, including arousal, reward pathways, stress responses, and energy balance. []

Q13: What are the future directions for research on this compound and other orexin receptor antagonists in the context of treating neuropsychiatric disorders?

A14: Future research on this compound and other orexin receptor antagonists holds promising avenues for developing novel therapies for various neuropsychiatric disorders. [] Ongoing and future research will likely focus on exploring the potential benefits of these agents in conditions like depression, anxiety disorders, addiction, and even neurodegenerative diseases like Alzheimer's disease. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)